molecular formula C6H11ClO2 B038651 2-Hydroxy-4-methylpentanoyl chloride CAS No. 117485-99-1

2-Hydroxy-4-methylpentanoyl chloride

Cat. No.: B038651
CAS No.: 117485-99-1
M. Wt: 150.6 g/mol
InChI Key: UEKXMNUYHPMBAH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpentanoyl chloride is an aliphatic acyl chloride characterized by a hydroxyl (-OH) group at the C2 position and a methyl (-CH₃) branch at the C4 position of a pentanoyl backbone. Acyl chlorides are highly reactive intermediates widely used in organic synthesis for introducing acyl groups into molecules. The hydroxyl group in this compound may influence its reactivity, solubility, and stability compared to non-hydroxylated analogs.

Properties

CAS No.

117485-99-1

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

IUPAC Name

2-hydroxy-4-methylpentanoyl chloride

InChI

InChI=1S/C6H11ClO2/c1-4(2)3-5(8)6(7)9/h4-5,8H,3H2,1-2H3

InChI Key

UEKXMNUYHPMBAH-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)Cl)O

Canonical SMILES

CC(C)CC(C(=O)Cl)O

Synonyms

Pentanoyl chloride, 2-hydroxy-4-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-Hydroxy-4-methylpentanoyl Chloride (Hypothetical)
  • Structure : Aliphatic chain with -Cl, -OH, and -CH₃ groups.
  • Functional Groups : Acyl chloride (-COCl), hydroxyl (-OH), methyl branch.
  • Key Features : Polar due to -OH, reactive acyl chloride center.
2-[2,4-Di-tert-pentylphenoxy]hexanoyl Chloride ( )
  • Structure: Hexanoyl chloride substituted with a bulky 2,4-di-tert-pentylphenoxy group.
  • Functional Groups : Acyl chloride (-COCl), aromatic ether (-O-).
  • Key Features : Bulky substituents reduce reactivity and enhance steric hindrance.
  • Applications : Market data suggest industrial use in specialty chemicals (2018 consumption data provided) .
2-Methylbenzoyl Chloride ( )
  • Structure : Aromatic acyl chloride with a methyl group at the ortho position.
  • Functional Groups : Acyl chloride (-COCl), aromatic ring.
  • Key Features : Higher thermal stability (boiling point: 213°C) due to aromaticity .
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid ( )
  • Structure: Pentanoic acid derivative with hydroxyl and carbamate groups.
  • Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), carbamate.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Hazards
This compound C₆H₁₁ClO₂ 150.60 N/A Likely corrosive (inferred)
2-[2,4-Di-tert-pentylphenoxy]hexanoyl chloride C₂₂H₃₅ClO₂ 377.96 N/A Market data available; hazards unlisted
2-Methylbenzoyl chloride C₈H₇ClO 154.59 213 Corrosive (Class 4-3-III)
5-Hydroxy-...pentanoic acid C₁₀H₁₉NO₅ 233.26 N/A Low hazard (not classified)
Key Observations:
  • Reactivity : Acyl chlorides (e.g., 2-Methylbenzoyl chloride) are more reactive than carboxylic acids or carbamates due to the electrophilic -COCl group .
  • Stability : Aromatic acyl chlorides (e.g., 2-Methylbenzoyl chloride) exhibit higher thermal stability than aliphatic analogs .
  • Solubility: The hydroxyl group in this compound may enhance water solubility compared to non-polar analogs like 2-[2,4-Di-tert-pentylphenoxy]hexanoyl chloride .

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